3-(1-Hydroxycyclohexyl)prop-2-ynoic acid

Overview

Description

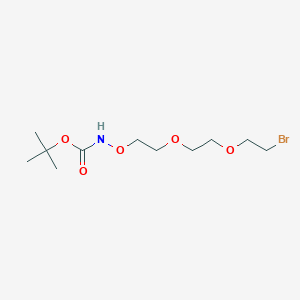

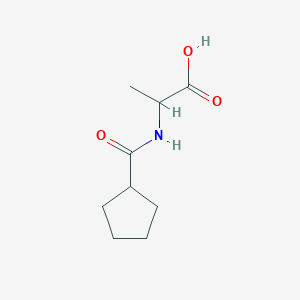

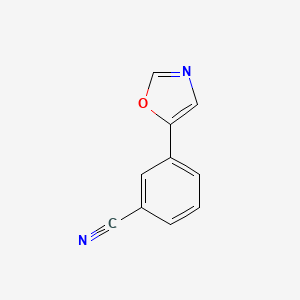

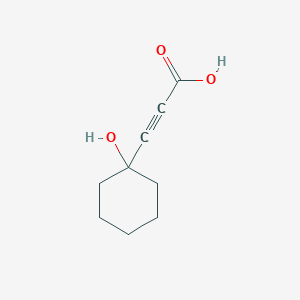

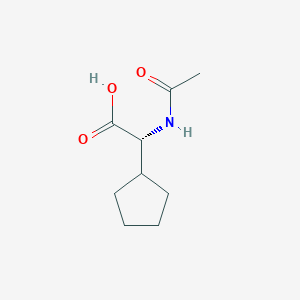

3-(1-Hydroxycyclohexyl)prop-2-ynoic acid, also known as HCPA, is a compound that has gained significant attention in recent years due to its potential biomedical and industrial applications. It contains a total of 24 bond(s); 12 non-H bond(s), 2 multiple bond(s), 1 double bond(s), 1 triple bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 tertiary alcohol(s) .

Molecular Structure Analysis

The molecular structure of 3-(1-Hydroxycyclohexyl)prop-2-ynoic acid consists of 24 atoms. There are 12 Hydrogen atom(s), 9 Carbon atom(s), and 3 Oxygen atom(s). The chemical formula can therefore be written as: C9H12O3 . The molecule contains 1 double bond, 1 triple bond, 1 six-membered ring, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 tertiary alcohol .Physical And Chemical Properties Analysis

The molecular formula of 3-(1-Hydroxycyclohexyl)prop-2-ynoic acid is C9H12O3 . The molecular weight is 168.19 g/mol.Scientific Research Applications

Synthesis and Characterization of Hydroxy Acids

- A study by Fujita et al. (1978) demonstrated the synthesis of 3-hydroxy acids from ketones and carboxylic acids, achieving high yields. They synthesized 2-(1′-hydroxycyclohexan-1′-yl) propionic acid in 98.3% yield from cyclohexanone and propionic acid. This research illustrates the potential of 3-hydroxy acids in various chemical syntheses (Fujita, Suga, Watanabe, & Yanagi, 1978).

Exploration of Lactones and Unsaturated Acids

- The same study also explored the reaction of 3-hydroxy acids with acidic materials to produce γ-butyrolactones and 3,4-unsaturated carboxylic acids. This research contributes to understanding the chemistry of lactones and unsaturated acids (Fujita, Suga, Watanabe, & Yanagi, 1978).

Molecular Recognition and Spectroscopy

- Khanvilkar and Bedekar (2018) used optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol for molecular recognition of enantiomers of acids, including α-substituted carboxylic acids. This study demonstrates the use of hydroxycyclohexyl compounds in NMR and fluorescence spectroscopy for isomer discrimination, highlighting their potential in molecular recognition (Khanvilkar & Bedekar, 2018).

Surface Engineering of Metal-Oxide Nanomaterials

- He et al. (2019) reported the use of prop-2-ynoic acid in gas-phase covalent functionalization of metal-oxide nanomaterials. This research opens up possibilities for tuning the surface properties of nanomaterials for various applications (He, Janzen, Bai, & Teplyakov, 2019).

Application in Organic Synthesis

- A study by Nobuhara (1969) focused on the synthesis of flavorous nature of some 4- and 5-substituted-5-hydroxy-2-enoic acid lactones. This research highlights the application of such compounds in the synthesis of flavor and fragrance compounds (Nobuhara, 1969).

properties

IUPAC Name |

3-(1-hydroxycyclohexyl)prop-2-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-8(11)4-7-9(12)5-2-1-3-6-9/h12H,1-3,5-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWVRMMNSOVDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Hydroxycyclohexyl)prop-2-ynoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3119619.png)